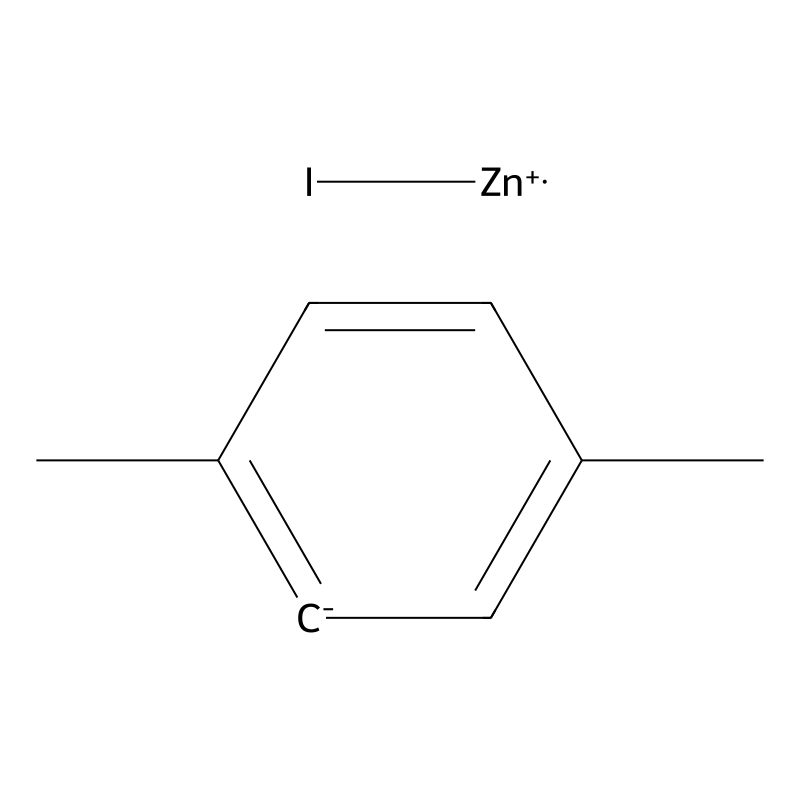2,5-Dimethylphenylzinc iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Coupling Reactions
2,5-Dimethylphenylzinc iodide is a valuable reagent for Negishi coupling reactions. This reaction type allows for the formation of carbon-carbon bonds between an organic halide (aryl or vinyl) and an organozinc compound. The presence of the zinc atom in 2,5-dimethylphenylzinc iodide facilitates the oxidative addition to the palladium catalyst, which is a crucial step in the Negishi coupling mechanism []. Due to the steric hindrance caused by the two methyl groups at the 2 and 5 positions of the phenyl ring, 2,5-dimethylphenylzinc iodide exhibits different reactivity compared to its non-methylated counterpart, phenylzinc iodide. This difference can be advantageous in achieving chemoselectivity in certain coupling reactions [].
Here are some examples of Negishi couplings where 2,5-dimethylphenylzinc iodide is employed:
- Synthesis of biaryl compounds with complex substitution patterns [].
- Functionalization of heterocyclic molecules [].
- Construction of carbon nanotubes and other nanomaterials.
Other Applications
In addition to Negishi couplings, 2,5-Dimethylphenylzinc iodide may be involved in other research areas such as:
- Suzuki-Miyaura coupling: While less common than Negishi coupling, 2,5-dimethylphenylzinc iodide can potentially participate in Suzuki-Miyaura couplings under specific reaction conditions.
2,5-Dimethylphenylzinc iodide is an organozinc compound with the molecular formula . It is characterized by a dimethyl-substituted phenyl group bonded to a zinc atom along with an iodide ion. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds, which are essential for constructing complex organic molecules.
- Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
- Cross-Coupling Reactions: It is notably used in reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
- Oxidation and Reduction: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.
These reactions typically involve common reagents such as palladium catalysts and various organic halides, resulting in complex organic products.
The synthesis of 2,5-Dimethylphenylzinc iodide can be achieved through various methods. A common approach involves the reaction of 2,5-dimethylphenylmagnesium bromide with zinc iodide in tetrahydrofuran (THF). This reaction is typically performed under an inert atmosphere to prevent oxidation and moisture interference. The resulting solution can then be purified to isolate the desired compound.
2,5-Dimethylphenylzinc iodide has several applications in organic chemistry:
- Organic Synthesis: It is widely used for constructing complex organic molecules through cross-coupling reactions.
- Pharmaceutical Development: The ability to form carbon-carbon bonds makes it valuable for synthesizing pharmaceutical compounds.
- Material Science: Its reactivity allows for modifications in polymer chemistry and material design.
2,5-Dimethylphenylzinc iodide can be compared with other organozinc compounds based on their structural features and reactivity:
| Compound | Structure Features | Unique Characteristics |
|---|---|---|
| 2,5-Dichlorophenylzinc iodide | Chlorine substituents | Different electronic properties affecting reactivity |
| 3-Chloro-4-methylphenylzinc iodide | Chlorine and methyl substitutions | Enhanced reactivity due to steric effects |
| Phenylzinc iodide | Simple phenyl group | Widely used in cross-coupling reactions |
| 4-Methylphenylzinc iodide | Methyl substitution at para position | Increased steric hindrance influencing reaction pathways |
The uniqueness of 2,5-Dimethylphenylzinc iodide lies in its specific methyl substituents at the 2 and 5 positions on the phenyl ring. This configuration affects both steric and electronic properties, making it suitable for specific synthetic applications that may not be achievable with other similar compounds.








